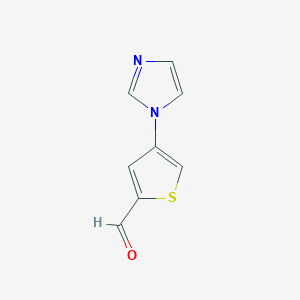
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
Cat. No. B3058692
Key on ui cas rn:
91163-89-2
M. Wt: 178.21 g/mol
InChI Key: NETHONVYJZOPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04720550
Procedure details


In a three-necked-20-l-reaction bulb aquipped with a thermometer, a reflux cooler and a KPG-stirrer, 1.911 kg (10 mole) of 4-bromothiophen-2-aldehyde, 4.084 kg (60 mole) of imidazol of 99% purity and 0.065 kg (about 1 mole) of powderous copper metal are added to 10 l of water. The reaction mixture is stirred and boiled to reflux for 5 hours. After cooling the reaction mixture to 60° C., the reaction mixture is extracted several times with a total of 26 l of chloroform. The combined chloroform solutions are washed three times mit 15 l of water. The washed chloroform phase is mixed with 10 l of water and then brought to a pH of smaller than 1 by the addition of about 750 ml of 25% hydrochloric acid with vigorous stirring. The aqueous acidic phase is added with 30 l of chloroform at 40° C. Subsequently, about 600 g of NaHCO3 is added thereto slowly with vigorous stirring, until the aqueous phase reaches a pH larger than 7.5. In order to extract completely the precipitated product, the chloroform phase is separated and the aqueous phase is again extracted with 20 l of chloroform. The combined chloroform phases are evaporated to a final volume of about 4 l and is added to 9 l of petrol ether (b.p. 40° to 60° C.) with vigorous stirring. The resulting precipitate is filtered off with suction and is dried at 50° C.


Name
copper
Quantity
0.065 kg
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1>[Cu].O>[N:9]1([C:2]2[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=2)[CH:13]=[CH:12][N:11]=[CH:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.911 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(SC1)C=O
|
|
Name
|
|
|
Quantity
|
4.084 kg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
copper
|
|
Quantity
|
0.065 kg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture is extracted several times with a total of 26 l of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined chloroform solutions are washed three times
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The washed chloroform phase is mixed with 10 l of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
brought to a pH of smaller than 1 by the addition of about 750 ml of 25% hydrochloric acid with vigorous stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous acidic phase is added with 30 l of chloroform at 40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Subsequently, about 600 g of NaHCO3 is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
In order to extract completely the precipitated product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroform phase is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is again extracted with 20 l of chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined chloroform phases are evaporated to a final volume of about 4 l
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to 9 l of petrol ether (b.p. 40° to 60° C.) with vigorous stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate is filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried at 50° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(C=NC=C1)C=1C=C(SC1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
